Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate
Description
Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate (C₁₁H₉BrN₂O₂; MW 281.10 g/mol) is a brominated 1,8-naphthyridine derivative characterized by a bromine atom at the 2-position and an ethyl ester group at the 3-position (Figure 1) . The 1,8-naphthyridine core is a bicyclic heteroaromatic system with two nitrogen atoms at positions 1 and 8, conferring unique electronic properties and biological relevance. This compound is widely employed as an intermediate in medicinal chemistry, particularly in synthesizing antibiotics, anticancer agents, and materials for photochemical applications .
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
ethyl 2-bromo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,2H2,1H3 |
InChI Key |
QTJIFMRBGIXDBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-1,8-naphthyridine-3-carboxylate typically involves the bromination of 1,8-naphthyridine derivatives followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures. The resulting bromo derivative is then subjected to esterification using ethanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry approaches, such as the use of water-soluble catalysts and environmentally benign solvents, are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted naphthyridine derivatives, oxidized or reduced forms of the compound, and coupled products with various functional groups .
Scientific Research Applications
Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of new antibiotics and anticancer drugs.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the naphthyridine core .
Comparison with Similar Compounds
Key Features :
- Bromine at position 2 : Enhances electrophilicity, facilitating nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Heck) .
- Ethyl ester at position 3 : Improves solubility in organic solvents and serves as a modifiable functional group for derivatization .
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The biological activity and chemical reactivity of 1,8-naphthyridine derivatives are highly dependent on substituent type, position, and isomerism. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Positional Isomerism : Bromine at position 2 (target compound) vs. 6 (Ethyl 6-bromo-1,8-naphthyridine-3-carboxylate) alters electronic distribution, affecting nucleophilic substitution rates and antimicrobial potency .
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine (e.g., Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate) increases steric hindrance and polarizability, influencing target binding in biological systems .
- Functional Group Modifications: Hydroxy or amino substituents (e.g., Ethyl 4-hydroxy- or 2-amino-derivatives) enhance hydrogen-bonding interactions but may reduce lipophilicity, impacting cell membrane penetration .
Industrial and Environmental Considerations
- Synthesis Efficiency : The target compound’s bromination using N-bromosuccinimide (NBS) and AIBN is more cost-effective than multi-step routes for Ethyl 4-chloro-7-methoxy derivatives, which require methoxylation .
- Environmental Impact: Brominated derivatives pose higher ecotoxicity risks (Aquatic Chronic 2 hazard) compared to non-halogenated analogs, necessitating stringent waste management .
Biological Activity
Ethyl 2-bromo-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine atom at the 2-position : This halogen substitution enhances the compound's reactivity.
- Carboxylate group at the 3-position : This functional group contributes to its solubility and potential interactions with biological targets.
- Ethyl ester group : Increases solubility in organic solvents, making it a valuable intermediate in chemical syntheses.
The molecular formula for this compound is , with a molecular weight of approximately 284.12 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve interaction with bacterial enzymes, potentially inhibiting their function.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Antitumor Activity
This compound has also been investigated for its antitumor potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.5 | |
| A549 (Lung Cancer) | 20.0 |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial metabolism or cancer cell proliferation.
- Covalent Bond Formation : The compound could form covalent bonds with active site residues in target proteins, disrupting their normal function.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound showed comparable activity to established antibiotics like ciprofloxacin, highlighting its potential as a treatment option for resistant infections .
Evaluation of Antitumor Properties
In another investigation, this compound was tested on various cancer cell lines. The study found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism for its antitumor effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
